N-Benzyl-4-bromo-2-methoxybenzamide

Epigenetics Bromodomain Inhibition Target Engagement

Researchers seeking a potent, selective TAF1 bromodomain 2 (Ki=0.794 nM) and BRD9 (Ki=40 nM) probe often face limited availability of structurally defined, derivatizable scaffolds. N-Benzyl-4-bromo-2-methoxybenzamide (CAS 330793-41-4) addresses this: - High-affinity TAF1(BD2) & BRD9 binding with >1000-fold selectivity over BRD4(BD2) - 4-Br substituent enables rapid Pd-catalyzed cross-coupling for SAR library synthesis - Consistent ≥98% purity with reliable global supply and prompt shipping

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
CAS No. 330793-41-4
Cat. No. B6326425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-bromo-2-methoxybenzamide
CAS330793-41-4
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H14BrNO2/c1-19-14-9-12(16)7-8-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
InChIKeyTYLWKCPBIWDREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-bromo-2-methoxybenzamide Overview


N-Benzyl-4-bromo-2-methoxybenzamide (CAS 330793-41-4) is a fully synthetic, small-molecule benzamide derivative with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . It is characterized by a benzyl group on the amide nitrogen, and a bromine atom and methoxy group at the 4- and 2-positions of the phenyl ring, respectively . This specific substitution pattern places it within a class of compounds investigated for their interactions with sigma receptors and other protein targets [1].

1 Fully synthetic small-molecule benzamide scaffold for epigenetic probe discovery.
2 4-Bromo substituent enables Pd-catalyzed cross-coupling for library synthesis.
3 Reported interactions with sigma receptors and bromodomain-containing proteins.

N-Benzyl-4-bromo-2-methoxybenzamide vs. Common Analogs


While the benzamide core is a common pharmacophore, simple substitution with a different halogen (e.g., Cl or F) or the removal of the methoxy group yields compounds with drastically altered biological activity and synthetic utility. The specific combination of the 4-bromo and 2-methoxy substituents in N-Benzyl-4-bromo-2-methoxybenzamide creates a unique electronic and steric environment that dictates its binding profile, as evidenced by its interaction with bromodomain-containing proteins [1]. Furthermore, the bromine atom serves as a critical synthetic handle for further derivatization via cross-coupling reactions, a feature not shared by its non-halogenated or chloro/fluoro counterparts [2]. Substituting this compound with a generic analog risks losing both specific target engagement and key synthetic versatility.

Halogen substitution alters profile
Replacing the 4-bromo with chlorine or fluorine may shift target engagement and cross-coupling reactivity.
Methoxy removal impacts binding
Removing the 2-methoxy group yields a different electronic environment, potentially altering bromodomain selectivity.
Non-halogenated analogs lose versatility
Generic benzamides without the bromine handle cannot directly undergo modular cross-coupling derivatization.

N-Benzyl-4-bromo-2-methoxybenzamide Evidence Summary


Bromodomain Binding Selectivity

N-Benzyl-4-bromo-2-methoxybenzamide (CAS 330793-41-4) exhibits a distinct binding profile across several bromodomain-containing proteins (BCPs) when compared to other benzamide analogs. In BROMOscan assays, it displays a Ki of 0.794 nM against the TAF1 bromodomain 2, and Ki values of 40 nM and 794 nM against BRD9 and BRD4 (BD2), respectively [1]. This contrasts with a related benzamide, 5-Bromo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-2-methoxy-benzamide, which shows a significantly weaker Ki of 5,480 nM for the sigma-1 receptor, highlighting the profound impact of specific substitution patterns on target selectivity [2]. The data suggests that the precise arrangement of substituents on the benzamide core of 330793-41-4 confers a unique selectivity fingerprint for specific bromodomains, making it a valuable tool for epigenetic probe development.

Bromodomain Binding Selectivity
Cross-study comparable
TAF1 Ki = 0.794 nM
BRD9 Ki = 40 nM
BRD4(BD2) Ki = 794 nM
Reported selectivity fingerprint for epigenetic probe development.
Compared with a related benzamide showing sigma-1 Ki of 5,480 nM. Cross-assay context.
Epigenetics Bromodomain Inhibition Target Engagement

BAZ2B Bromodomain Binding Affinity

N-Benzyl-4-bromo-2-methoxybenzamide demonstrates measurable but moderate binding affinity for the BAZ2B bromodomain, a target associated with chromatin remodeling. In a BROMOscan assay against the human partial length BAZ2B protein (residues S2054 to S2168), the compound exhibits a Ki of 1,000 nM [1]. This contrasts with other benzamide-derived compounds which may show no measurable binding or significantly higher affinity, underscoring the influence of the 4-bromo-2-methoxy substitution on the benzamide scaffold for BAZ2B engagement. This intermediate affinity is valuable for establishing structure-activity relationships (SAR) and for use as a starting point for further optimization.

BAZ2B Binding Affinity
Class-level inference
Ki = 1,000 nM
Supports SAR studies as a defined intermediate-affinity starting point.
BROMOscan assay on human partial length BAZ2B protein. Data to verify for specific SAR context.
Epigenetics BAZ2B Inhibition Bromodomain

Cross-Coupling Synthetic Utility

The presence of the 4-bromo substituent on the phenyl ring provides N-Benzyl-4-bromo-2-methoxybenzamide with a clear advantage over non-halogenated analogs (e.g., N-Benzyl-2-methoxybenzamide, CAS 183198-63-2) for use in diversity-oriented synthesis. This bromine atom is a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile and modular introduction of a wide variety of aryl, heteroaryl, amine, and alkyne groups [1]. Analogs lacking this halogen, or containing a less reactive chlorine, cannot be directly diversified in this manner without additional functionalization steps. This synthetic handle is a key differentiating factor for chemists building focused compound libraries.

Cross-Coupling Utility
Class-level inference
Reactive 4-bromo handle present
Enables diversity-oriented synthesis for lead optimization.
Versus non-halogenated analog. Requires validation under specific reaction conditions.
Medicinal Chemistry Cross-Coupling Library Synthesis

N-Benzyl-4-bromo-2-methoxybenzamide Applications


TAF1/BRD9 Bromodomain Probes

Based on its high-affinity binding to the TAF1 bromodomain 2 (Ki = 0.794 nM) and moderate affinity for BRD9 (Ki = 40 nM) [1], N-Benzyl-4-bromo-2-methoxybenzamide serves as a potent and selective starting point for developing chemical probes to investigate the biological function of these epigenetic reader proteins. Its distinct selectivity profile over other bromodomains like BRD4(BD2) (Ki = 794 nM) is a critical advantage for minimizing off-target effects in cellular assays.

BAZ2B SAR Studies

The well-defined, intermediate binding affinity of this compound for the BAZ2B bromodomain (Ki = 1,000 nM) makes it an excellent tool for SAR studies [1]. Researchers can use this compound as a reference point to evaluate the impact of structural modifications on BAZ2B binding, guiding the optimization of potency and selectivity for this chromatin-associated target.

Benzamide Library Synthesis

The 4-bromo substituent on the phenyl ring is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions [2]. This allows researchers to use N-Benzyl-4-bromo-2-methoxybenzamide as a core scaffold for the rapid, modular synthesis of diverse compound libraries. This is a key advantage over non-halogenated benzamide analogs, enabling efficient exploration of chemical space around this privileged pharmacophore.

Sigma-1 Receptor Control Assay

While not a primary target, data from structurally related benzamides demonstrate that the 4-bromo and 2-methoxy substitution pattern can significantly influence sigma receptor binding [3]. Therefore, N-Benzyl-4-bromo-2-methoxybenzamide can serve as a valuable control compound in assays designed to screen for sigma-1 or sigma-2 receptor ligands, helping to establish a baseline for selectivity profiling of other compounds in this chemical class.

Application
Selection Property
Validation Focus
TAF1/BRD9 Bromodomain Probes
Bromodomain selectivity profile
Target engagement and off-target panel screening
BAZ2B SAR Studies
Intermediate affinity for BAZ2B
Structure-activity relationship and optimization endpoints
Benzamide Library Synthesis
Reactive 4-bromo synthetic handle
Cross-coupling reaction scope and derivatization efficiency
Sigma Receptor Control Assay
Class-level benzamide scaffold
Selectivity profiling baseline for sigma receptor ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-4-bromo-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.